molecular formula C12H18ClN B1652447 1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride CAS No. 1439903-11-3

1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride

Cat. No. B1652447
CAS RN: 1439903-11-3
M. Wt: 211.73
InChI Key: WNDLACRDXDCUSI-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)methylcyclopropylmethanamine hydrochloride (4-MePP) is an organic compound that has been used in a variety of scientific applications. It is a synthetic amine with a cyclopropyl group and a methylphenyl group attached to it. 4-MePP is a derivative of the well-known neurotransmitter dopamine and is a potent agonist at the dopamine D2 receptor. It has been studied extensively in both laboratory and clinical settings, and it has been used in a variety of applications, including as a probe for studying dopaminergic systems and as an experimental drug for investigating the effects of dopamine on behavior.

Scientific Research Applications

Cyclopropenone Oximes and Isocyanates Reactions

Research on cyclopropenone derivatives, including those with a (4-methylphenyl) component, has demonstrated their utility in producing 1:2 addition products like 6-diazaspiro[2.3]hexenones when reacted with alkyl and aryl isocyanates. This study highlights the chemical reactivity of cyclopropenone oximes, offering insights into their potential applications in synthesizing novel compounds (Yoshida et al., 1988).

Synthesis of Branched Tryptamines

The formation of tryptamine derivatives through the rearrangement of cyclopropylketone arylhydrazones indicates the chemical's role in generating compounds with potential biological activity. Using cyclopropyl derivatives, researchers have synthesized branched tryptamines, showing the versatility of cyclopropyl structures in organic synthesis (Salikov et al., 2017).

Antidepressant Synthesis Improvements

A novel synthesis approach for sertraline hydrochloride, an effective antidepressant, illustrates the application of cyclopropylamine derivatives in pharmaceutical manufacturing. The process involves using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, showcasing the importance of cyclopropylamine derivatives in developing more efficient and environmentally friendly production methods (Vukics et al., 2002).

Stereocontrolled Synthesis of Aminoalkyl Cyclopropanes

Research into the stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes, including compounds with a (4-methoxyphenyl) methyl component, has been conducted. This area of study focuses on generating cyclopropane derivatives with specific stereochemistry, indicating the potential of such compounds in the development of drugs with targeted biological activities (Baird et al., 2001).

Novel Aryloxyethyl Derivatives as Biased Agonists

In a significant study, novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were synthesized as "biased agonists" for serotonin 5-HT1A receptors. These compounds, including variants with cyclopropyl moieties, demonstrated promising antidepressant-like activities, suggesting the potential for developing new therapeutic agents (Sniecikowska et al., 2019).

properties

IUPAC Name

[1-[(4-methylphenyl)methyl]cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDLACRDXDCUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride

CAS RN

1439903-11-3
Record name Cyclopropanemethanamine, 1-[(4-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439903-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride
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